molecular formula C23H25N3O5S3 B15108562 4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- CAS No. 1018053-49-0

4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]-

Cat. No.: B15108562
CAS No.: 1018053-49-0
M. Wt: 519.7 g/mol
InChI Key: BRJBWDVMADBIBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- typically involves multiple steps, including the formation of the piperidinecarboxamide core and the subsequent attachment of the thiazolyl and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- involves the inhibition of mycobacterial aspartyl-tRNA synthetase (AspS). This enzyme is crucial for protein synthesis in mycobacteria, and its inhibition disrupts bacterial growth and replication. The compound binds to the active site of AspS, preventing the enzyme from catalyzing the attachment of aspartic acid to its corresponding tRNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]- is unique due to its dual sulfonyl and thiazolyl groups, which contribute to its potent inhibitory activity against AspS. This structural feature distinguishes it from other piperidinecarboxamide derivatives and enhances its potential as an anti-TB agent .

Properties

CAS No.

1018053-49-0

Molecular Formula

C23H25N3O5S3

Molecular Weight

519.7 g/mol

IUPAC Name

1-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H25N3O5S3/c1-15-3-7-18(8-4-15)33(28,29)21-22(26-13-11-17(12-14-26)20(24)27)32-23(25-21)34(30,31)19-9-5-16(2)6-10-19/h3-10,17H,11-14H2,1-2H3,(H2,24,27)

InChI Key

BRJBWDVMADBIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)N

Origin of Product

United States

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